Lipophilicity Modulation: XLogP3 Comparison of N-(3-Fluoro-4-methylphenyl) vs. Dimethoxy and Ethoxy 6-Hydroxypyrimidine-4-Carboxamide Analogs
The target compound exhibits a computed XLogP3 of 0.8, placing it in the optimal lipophilicity range for fragment-like and lead-like molecules (XLogP3 ≤ 3). By contrast, N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034620-72-7, MW 275.26) and N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034281-17-7, MW 259.26) carry more polar, electron-donating alkoxy substituents expected to yield higher XLogP3 values. The 3-fluoro-4-methyl substitution provides a balanced lipophilic–hydrophilic profile distinct from dialkoxy or monoalkoxy congeners [1]. This differentiation has practical consequences for membrane permeability, solubility, and non-specific protein binding in biochemical and cell-based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8, TPSA = 70.6 Ų, Heavy Atom Count = 18 |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl) analog (CAS 2034620-72-7): MW 275.26, higher heavy atom count and polar surface area; N-(4-ethoxyphenyl) analog (CAS 2034281-17-7): MW 259.26, monoisotopic mass 259.10 |
| Quantified Difference | ΔMW ≥ +12 to +28 g·mol⁻¹ vs. alkoxy analogs; qualitative shift from fluoro (electron-withdrawing) to alkoxy (electron-donating) aryl electronics |
| Conditions | Computed properties via PubChem/XLogP3 algorithm; no experimental logP/logD data available for direct comparison |
Why This Matters
For procurement in lead optimization or fragment screening, XLogP3 directly influences assay compatibility (aqueous solubility, DMSO stock behavior) and downstream ADME predictions, making the fluoro-methyl substitution pattern a deliberate choice over alkoxy analogs when balanced lipophilicity is required.
- [1] Kuujia CAS Database. Computed properties for N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (XLogP3 0.8, TPSA 70.6). https://www.kuujia.com/cas-2034233-27-5.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Establishes the relationship between logP/logD and assay performance, permeability, and promiscuity. View Source
